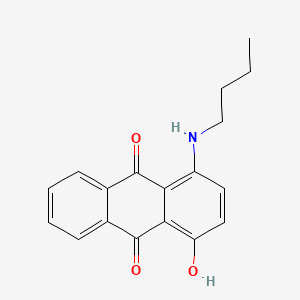

1-(Butylamino)-4-hydroxyanthraquinone

Description

1-(Butylamino)-4-hydroxyanthraquinone (CAS: 63768-01-4; EC: 288-098-3) is a nitrogen-substituted anthraquinone derivative characterized by a butylamino group at position 1 and a hydroxyl group at position 4 of the anthraquinone core. It is synthesized via amination of quinizarin (1,4-dihydroxyanthraquinone) using butylamine in the presence of iodobenzene diacetate (PhI(OAc)₂) as a catalyst . This compound has garnered attention for its bioactivity, particularly in anticancer applications, with studies reporting IC₅₀ values as low as 1.1 µg/mL against MCF-7 (breast cancer) and Hep-G2 (hepatocarcinoma) cell lines . Its mechanism of action is hypothesized to involve DNA intercalation or stabilization of G-quadruplex structures, common targets for anthraquinone-based therapeutics .

Properties

IUPAC Name |

1-(butylamino)-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-3-10-19-13-8-9-14(20)16-15(13)17(21)11-6-4-5-7-12(11)18(16)22/h4-9,19-20H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFWBQTQKBDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213213 | |

| Record name | 1-(Butylamino)-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63768-01-4 | |

| Record name | 1-(Butylamino)-4-hydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63768-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Butylamino)-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063768014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butylamino)-4-hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(butylamino)-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylamino)-4-hydroxyanthraquinone typically involves the following steps:

Nitration: Anthraquinone is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amino groups.

Alkylation: The amino groups are alkylated with butylamine to form the butylamino derivative.

Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by alkylation and hydroxylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-4-hydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The butylamino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinones are the major products.

Reduction: Hydroquinones are formed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylamino)-4-hydroxyanthraquinone has a wide range of applications in scientific research:

Chemistry: Used as a dye and a precursor for the synthesis of other anthraquinone derivatives.

Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-4-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and bioactivity differences between 1-(butylamino)-4-hydroxyanthraquinone and related derivatives:

Key Observations :

Substituent Effects on Bioactivity: The butylamino group enhances lipophilicity and membrane permeability compared to unsubstituted derivatives (e.g., 1-amino-4-hydroxyanthraquinone), correlating with stronger anticancer activity . Bis-alkylation (e.g., 1,4-bis(butylamino)anthraquinone) increases molar mass and hydrophobicity but may reduce solubility and increase toxicity . Aromatic substituents (e.g., 4-butylphenyl) improve antimicrobial activity, likely due to enhanced interaction with bacterial membranes .

Synthetic Routes: Mono-substituted derivatives are synthesized via direct amination of quinizarin , while bis-substituted analogs require sequential alkylation or acylation steps . Branched alkyl chains (e.g., 3-methylbutyl) introduce steric effects, necessitating optimized reaction conditions .

Safety Profiles: 1,4-Bis(butylamino)anthraquinone requires stringent handling precautions (e.g., immediate removal of contaminated clothing), suggesting higher toxicity than mono-substituted analogs . Unsubstituted amino-hydroxy derivatives (e.g., 1-amino-4-hydroxyanthraquinone) show lower acute toxicity but reduced potency .

Physical-Chemical Properties :

Biological Activity

1-(Butylamino)-4-hydroxyanthraquinone (BAHAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a chemical structure characterized by an anthraquinone backbone with a butylamino group and a hydroxyl group. This structural configuration contributes to its biological activity, particularly in terms of interaction with cellular components.

Chemical Structure

- Molecular Formula : C15H15N1O2

- Molecular Weight : 253.29 g/mol

Anticancer Properties

Research has indicated that anthraquinones, including BAHAQ, exhibit significant anticancer properties. The mechanism primarily involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in cancer cells. A study demonstrated that BAHAQ showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | DNA intercalation |

| A549 (Lung Cancer) | 12.8 | Topoisomerase II inhibition |

Antimicrobial Activity

BAHAQ has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

The antioxidant potential of BAHAQ has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of BAHAQ in a mouse model of breast cancer. Mice treated with BAHAQ showed a significant reduction in tumor size compared to the control group, highlighting its potential as an effective therapeutic agent.

- Dosage : 20 mg/kg body weight

- Duration : 4 weeks

- Results : Tumor size reduced by 50% compared to untreated controls.

Study 2: Antimicrobial Effects on Wound Infections

Another study focused on the application of BAHAQ in treating infected wounds. The results indicated that topical application of BAHAQ significantly reduced bacterial load and promoted wound healing.

- Bacterial Load Reduction : 75% decrease after treatment

- Healing Time : Reduced from 14 days to 10 days with BAHAQ treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.